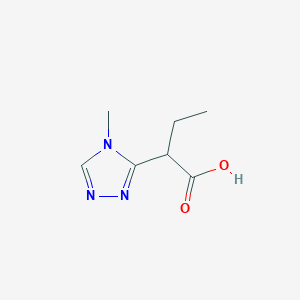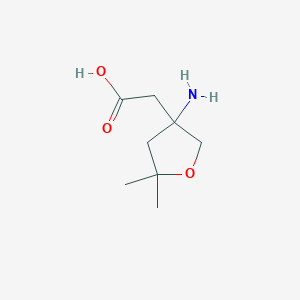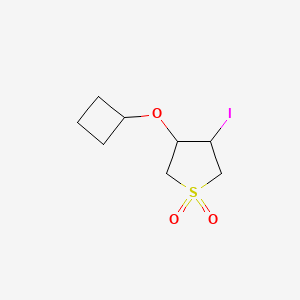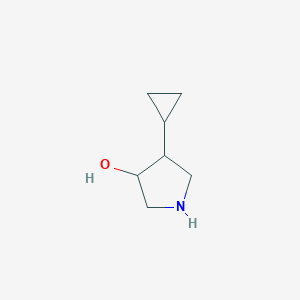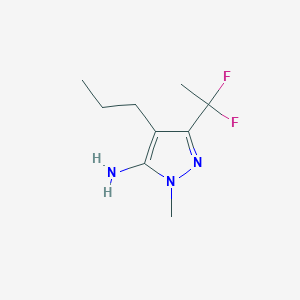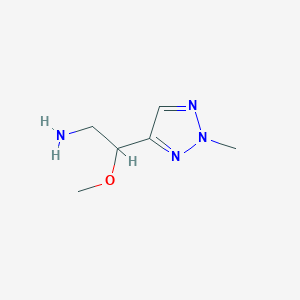
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acids
Uniqueness
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of specialized molecules for targeted applications .
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
2-methoxy-2-(2-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3 |
InChI-Schlüssel |
FCSWTQCBHKNKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)C(CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


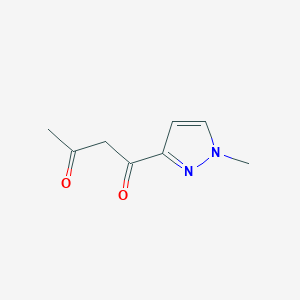
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)
![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
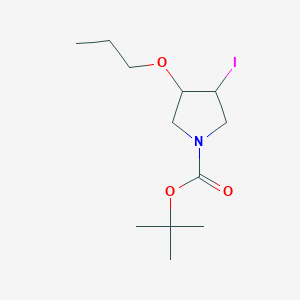
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
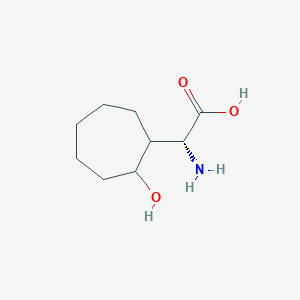
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
